2-(5-Methylpyridin-3-yl)prop-2-en-1-ol
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Overview
Description
2-(5-Methylpyridin-3-yl)prop-2-en-1-ol is an organic compound with the molecular formula C9H11NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound features a pyridine ring substituted with a methyl group at the 5-position and a prop-2-en-1-ol group at the 2-position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-3-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 5-methyl-3-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of 5-methyl-3-pyridinecarboxylic acid.
Reduction: Formation of 2-(5-methylpyridin-3-yl)propan-1-ol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(5-Methylpyridin-3-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-3-yl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and exhibiting potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Allyl alcohol (prop-2-en-1-ol): A simpler analog with similar reactivity but lacking the pyridine ring.
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol: A halogenated derivative with different reactivity and applications.
Uniqueness
2-(5-Methylpyridin-3-yl)prop-2-en-1-ol is unique due to its combination of a pyridine ring and an allylic alcohol group. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(5-methylpyridin-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H11NO/c1-7-3-9(5-10-4-7)8(2)6-11/h3-5,11H,2,6H2,1H3 |
InChI Key |
QXMRFWDEMLVITE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(=C)CO |
Origin of Product |
United States |
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